molecular formula C22H16ClF3N2O2 B2563261 4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether CAS No. 329234-93-7

4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether

Cat. No.: B2563261
CAS No.: 329234-93-7
M. Wt: 432.83
InChI Key: RPSOCBZAVRISNP-UHFFFAOYSA-N
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Description

This compound, also known by its MDL/ACD number MFCD00141388 and CAS number 329234-93-7, has a molecular formula of C22H16ClF3N2O2 . It is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a phenyl ring, and a trifluoromethyl group .

Scientific Research Applications

Complex Formation and Physicochemical Properties

The compound has been implicated in the synthesis and characterization of certain copper(II) complexes containing bis[(benzimidazol-2-yl)methyl] ether derivatives. These complexes, synthesized and characterized via elemental analyses and i.r. spectra, displayed a distorted octahedron geometry around Cu atoms and were further studied for their electrochemical behaviors (Liu et al., 1999).

Fungicidal Activities and Structure-Activity Relationship

The compound is also part of a series of oxime ether derivatives containing 1-aryl-3-oxypyrazoles, which have demonstrated significant fungicidal activities. A specific structure in this series was characterized by X-ray diffraction crystallography and displayed greater activity against certain fungi compared to control compounds, leading to discussions on the relationship between structure and fungicidal activity and density functional theory studies (Lv et al., 2015).

Optical and Dielectric Properties

Investigations into the optical and dielectric properties of polyimide thin films have included the compound, especially examining the effects of internal linkage groups of fluorinated diamine, such as the trifluoromethyl (CF3) group and ether group. These studies have highlighted the compound’s influence on the optical property of fluorinated polyimides, considering factors like thermal stability, color intensity, and dielectric constants (Jang et al., 2007).

Properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-1-[[4-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N2O2/c1-29-18-9-4-15(5-10-18)21-27-19-11-8-17(23)12-20(19)28(21)30-13-14-2-6-16(7-3-14)22(24,25)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSOCBZAVRISNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)C(F)(F)F)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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